molecular formula C9H19ClN2O2 B1424854 N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236261-21-4

N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1424854
M. Wt: 222.71 g/mol
InChI Key: HBRAGAOJSMMJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride (MPPC) is an organic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and is also used as an anticholinergic agent. MPPC has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug development and clinical trials.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis: The compound has been utilized in the enantioselective synthesis of piperidines, demonstrating its role in organic synthesis processes (Calvez, Chiaroni, & Langlois, 1998).
  • Formation of Novel Molecules: It plays a part in the synthesis of novel molecules aimed at potential anti-inflammatory applications (Moloney, 2001).

Applications in Drug Development

  • Antitubercular and Antibacterial Activities: This chemical has been used in the design and synthesis of compounds with significant antitubercular and antibacterial activities, highlighting its importance in medicinal chemistry (Bodige et al., 2019).
  • Inhibitor of Met Kinase Superfamily: Its derivatives have been identified as selective and orally efficacious inhibitors of the Met kinase superfamily, crucial for cancer therapy (Schroeder et al., 2009).

Role in Synthesis of Imaging Agents

  • Synthesis of Radiopharmaceuticals: The compound has been used in the high-yield synthesis of radiopharmaceutical precursors, indicating its importance in the field of nuclear medicine (Bobeldijk et al., 1990).

Antimicrobial Activity

  • Synthesis of Antimicrobial Compounds: It is involved in the preparation of novel carboxamides with significant antimicrobial activity against various bacterial and fungal strains (Zhuravel et al., 2005).

Development of Renin Inhibitors

  • Optimization for Renin Inhibitors: Derivatives of this compound have been utilized in the development of orally bioavailable renin inhibitors, showing its application in cardiovascular drug discovery (Tokuhara et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, “3-Methoxypropylamine”, indicates that it is flammable, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life .

Future Directions

A study suggests that “N-(3-methoxypropyl) acrylamide” could be used in the development of polymer-gel dosimeters for radiotherapy dosimetry . This could indicate potential future directions for research and application of “N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride”.

properties

IUPAC Name

N-(3-methoxypropyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-13-7-3-6-11-9(12)8-4-2-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRAGAOJSMMJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxypropyl)-2-pyrrolidinecarboxamide hydrochloride

CAS RN

1236261-21-4
Record name 2-Pyrrolidinecarboxamide, N-(3-methoxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236261-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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